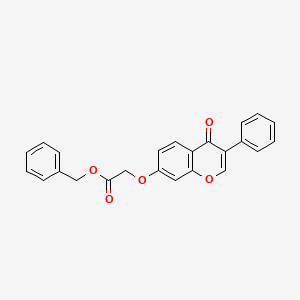
Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin derivatives are widely recognized for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 7-hydroxy-4-oxo-3-phenylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and the use of coumarin derivatives in large-scale synthesis suggest that similar reaction conditions and reagents would be employed in an industrial setting.
化学反応の分析
Types of Reactions
Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted benzyl esters.
科学的研究の応用
Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with various molecular targets and pathways. The compound’s biological effects are primarily mediated through its ability to modulate oxidative stress and inflammation. It can interact with enzymes and receptors involved in these pathways, leading to its observed therapeutic effects.
類似化合物との比較
Similar Compounds
- Benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate
- Benzyl 2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxyacetate
Uniqueness
Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is unique due to its specific structural features, which confer distinct biological activities compared to other coumarin derivatives. Its benzyl ester moiety and the presence of a phenyl group at the 3-position of the chromen ring contribute to its unique chemical and biological properties.
生物活性
Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is a compound belonging to the class of chromen derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromen backbone, which is known for its ability to interact with various biological targets.
1. Antioxidant Activity
Research indicates that chromen derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders .
2. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models .
3. Anticancer Potential
This compound has been evaluated for its anticancer activity. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation in several cancer types, including breast cancer . The mechanism involves modulation of signaling pathways associated with cell survival and proliferation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways that regulate apoptosis and cell cycle progression.
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study focused on the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. Furthermore, it was observed that the compound inhibited the expression of epidermal growth factor receptor (EGFR), which is often overexpressed in aggressive breast cancers .
Case Study 2: Anti-inflammatory Effects
In a separate investigation, the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that this compound significantly reduced the secretion of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c25-23(29-14-17-7-3-1-4-8-17)16-27-19-11-12-20-22(13-19)28-15-21(24(20)26)18-9-5-2-6-10-18/h1-13,15H,14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOUHJVIBZPSPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














